Introduction: A Versatile Building Block in Modern Chemistry

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to 8-Bromo-5-(trifluoromethyl)quinoline

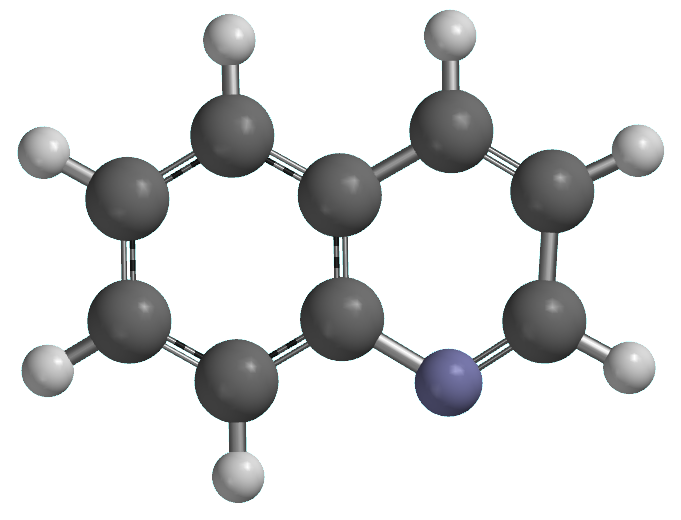

8-Bromo-5-(trifluoromethyl)quinoline is a halogenated heterocyclic compound built upon a quinoline core. Its structure is distinguished by two key functional groups that impart significant versatility for chemical synthesis: a bromine atom at the 8-position and a trifluoromethyl (-CF3) group at the 5-position. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The presence of a bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the trifluoromethyl group, a common feature in modern pharmaceuticals, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule. This guide offers a technical overview of the chemical properties, synthesis, reactivity, and safety considerations for 8-Bromo-5-(trifluoromethyl)quinoline, tailored for researchers in drug discovery and materials science.

PART 1: Physicochemical and Spectroscopic Profile

The unique substitution pattern of 8-Bromo-5-(trifluoromethyl)quinoline dictates its physical and chemical behavior. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom influences the electron density of the quinoline ring system, impacting its reactivity and spectroscopic characteristics.

Core Chemical Properties

A summary of the key identifying and physical properties is provided below. It is important to note that while some data is readily available from suppliers, other properties such as melting and boiling points may require experimental determination.

| Property | Value | Source(s) |

| CAS Number | 917251-92-4 | [2][3] |

| Molecular Formula | C10H5BrF3N | [2][3] |

| Molecular Weight | 276.05 g/mol | [2][3] |

| MDL Number | MFCD11504935 | [2] |

| Appearance | Typically an off-white to beige solid | [4] (by analogy) |

| Purity | Commercially available up to 98% | [5] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | [4] |

Spectroscopic Data Interpretation

While specific spectra for this exact isomer are not publicly available in the search results, we can predict the key features based on its structure and data from similar compounds:

-

¹H NMR: The proton NMR spectrum would show distinct signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the five protons on the quinoline ring system. The coupling patterns (doublets, triplets, doublets of doublets) would be complex due to the substituted nature of the ring, allowing for structural confirmation.

-

¹³C NMR: The carbon spectrum would display ten signals, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The carbon bearing the bromine atom would also have a characteristic chemical shift.

-

¹⁹F NMR: A strong singlet would be observed, characteristic of the -CF3 group. Its chemical shift would be indicative of the electronic environment of the quinoline ring.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with a roughly 1:1 ratio, which is the signature of a molecule containing one bromine atom.

PART 2: Synthesis and Purification

The synthesis of 8-Bromo-5-(trifluoromethyl)quinoline can be approached through multi-step sequences involving the construction of the quinoline ring followed by functionalization, or the use of pre-functionalized starting materials. While a specific, published protocol for this isomer was not found, a plausible and logical pathway involves the bromination of a pre-existing 5-(trifluoromethyl)quinoline intermediate.

Proposed Synthetic Protocol: Electrophilic Bromination

This protocol is based on well-established methods for the bromination of activated aromatic rings, particularly 8-substituted quinolines.[6][7] The electron-donating character of the nitrogen atom in the quinoline ring directs electrophilic substitution primarily to the benzene half of the scaffold.

Step-by-Step Methodology:

-

Starting Material: Begin with 5-(trifluoromethyl)quinoline.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 5-(trifluoromethyl)quinoline in a suitable solvent such as acetonitrile or dichloromethane at 0 °C.[6]

-

Bromination: Slowly add a solution of 1.1 equivalents of bromine (Br₂) dissolved in the same solvent to the reaction mixture over 10-15 minutes. The use of a slight excess of bromine ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. This can take several hours to a full day.[6]

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with a 5% sodium bicarbonate solution and then with brine.[6] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 8-Bromo-5-(trifluoromethyl)quinoline.

Synthesis Workflow Diagram

Caption: Key cross-coupling reactions of the title compound.

PART 4: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 8-Bromo-5-(trifluoromethyl)quinoline. The following information is based on safety data sheets for structurally related compounds and general laboratory best practices.

-

Hazard Identification: This compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [4]It should be handled with care.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [8] * Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. [8] * Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. [4]If dust is generated, a particle respirator may be necessary.

-

-

Handling and Storage:

-

Avoid breathing dust, fumes, or vapors. * Wash hands thoroughly after handling. [4] * Store in a cool, dry, well-ventilated place in a tightly sealed container. [4]* First Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. [4] * If on Skin: Wash with plenty of soap and water. [4] * If Inhaled: Move person to fresh air. [4] * If Swallowed: Rinse mouth and seek immediate medical attention. [9]

-

Conclusion

8-Bromo-5-(trifluoromethyl)quinoline is a highly functionalized building block with significant potential in synthetic chemistry. Its defined structure, featuring a reactive bromine handle and a property-enhancing trifluoromethyl group on the biologically relevant quinoline core, makes it an attractive starting point for the synthesis of complex target molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the development of new pharmaceuticals and advanced materials.

References

-

5-Bromo-8-(trifluoromethyl)quinoline | CAS 1239460-75-3. AMERICAN ELEMENTS®. Available from: [Link]

-

8-BROMO-5-(TRIFLUOROMETHYL)QUINOLINE CAS#: 917251-92-4. ChemWhat. Available from: [Link]

-

Safety Data Sheet. Angene Chemical. Available from: [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available from: [Link]

-

Supporting Information for. The Royal Society of Chemistry. Available from: [Link]

-

Supplementary Materials (Spectral Data and NMR Spectra of Compounds). ResearchGate. Available from: [Link]

-

Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. Available from: [Link]

-

8-BROMO-5-(TRIFLUOROMETHYL)QUINOLINE, 98% Purity, C10H5BrF3N, 10 grams. Stratech. Available from: [Link]

-

V. Alagarsamy (2013). Quinoline: A versatile heterocyclic. Journal of Advanced Pharmacy Education & Research. Available from: [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

-

Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. Available from: [Link]

-

Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate. Available from: [Link]

Sources

- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-BROMO-5-(TRIFLUOROMETHYL)QUINOLINE | 917251-92-4 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. calpaclab.com [calpaclab.com]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. angenechemical.com [angenechemical.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]